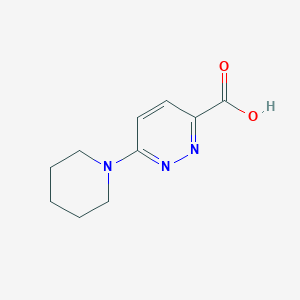
4-Methyl-2-(trifluoromethyl)pyrimidine
Overview
Description
4-Methyl-2-(trifluoromethyl)pyrimidine is a heteroaromatic compound . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4-Methyl-2-(trifluoromethyl)pyrimidine, has been reported in several studies . For example, one study synthesized 17 novel pyrimidine derivatives containing an amide moiety . Another study designed and synthesized two series of trifluoromethyl-containing polysubstituted pyrimidine derivatives .Molecular Structure Analysis
The molecular formula of 4-Methyl-2-(trifluoromethyl)pyrimidine is C6H5F3N2 . The InChI code is 1S/C6H5F3N2/c1-4-2-3-10-5(11-4)6(7,8)9/h2-3H,1H3 .Chemical Reactions Analysis
There are several chemical reactions involving 4-Methyl-2-(trifluoromethyl)pyrimidine. For instance, it can be used as a reactant in the preparation of aminopyridines through amination reactions . It can also be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-2-(trifluoromethyl)pyrimidine include a molecular weight of 162.11 , and a density of 1.4±0.1 g/cm3 .Scientific Research Applications
Anti-Malarial Drug Development
4-Methyl-2-(trifluoromethyl)pyrimidine derivatives have been explored for their potential as anti-malarial agents . Researchers have synthesized new compounds based on bioisosteric replacement of functional groups on existing anti-malarial drugs like mefloquine and amodiaquine. These derivatives have shown in vitro activity against Plasmodium falciparum, and the presence of a trifluoromethyl group has been linked to increased drug activity .
Antifungal and Insecticidal Properties
Novel trifluoromethyl pyrimidine derivatives containing an amide moiety have been designed and synthesized. These compounds have been evaluated for their antifungal and insecticidal properties . Some have exhibited good in vitro antifungal activities against various plant pathogens, while also showing moderate insecticidal activities against certain pests .
Anticancer Research
The same trifluoromethyl pyrimidine derivatives with an amide moiety have indicated certain anticancer activities against various cancer cell lines. Although their effectiveness was lower than that of doxorubicin, a well-known chemotherapy drug, this opens up new avenues for cancer treatment research .
Pharmaceutical Chemistry
In pharmaceutical chemistry, 4-Methyl-2-(trifluoromethyl)pyrimidine can be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines. This is particularly relevant for understanding how these compounds interact with biological membranes, which is crucial for drug design .
Neuroprotection and Anti-Inflammatory Activity
Pyrimidine and its derivatives, including those with a trifluoromethyl group, have been studied for their neuroprotective and anti-inflammatory activities . Research has focused on the effects of triazole-pyrimidine hybrids on human microglia and neuronal cell models, which is significant for developing treatments for neurodegenerative diseases .
Future Directions
properties
IUPAC Name |
4-methyl-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c1-4-2-3-10-5(11-4)6(7,8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOQVQSTUMAGNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610239 | |
| Record name | 4-Methyl-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017464-05-9 | |
| Record name | 4-Methyl-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



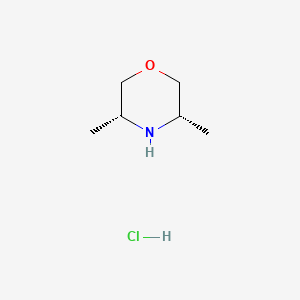
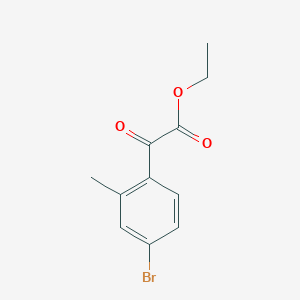


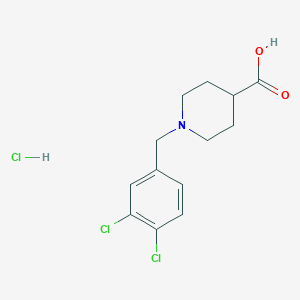


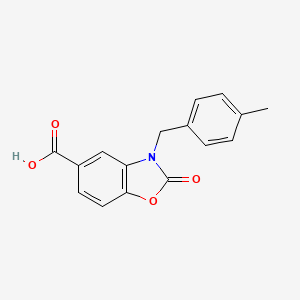

![({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid](/img/structure/B1321148.png)


